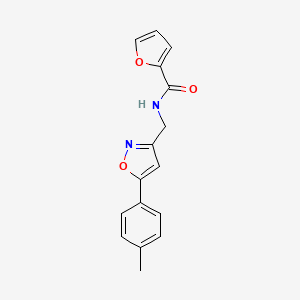
N-((5-(p-tolyl)isoxazol-3-yl)methyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-(p-tolyl)isoxazol-3-yl)methyl)furan-2-carboxamide is a heterocyclic compound that features both isoxazole and furan rings. The presence of these rings makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science. The isoxazole ring is known for its biological activity, while the furan ring is often used in the synthesis of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(p-tolyl)isoxazol-3-yl)methyl)furan-2-carboxamide typically involves the formation of the isoxazole ring followed by its attachment to the furan ring. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . This method is advantageous due to its high yield and selectivity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts . These methods often employ eco-friendly reagents and conditions, making the process more sustainable and cost-effective.
化学反応の分析
Types of Reactions
N-((5-(p-tolyl)isoxazol-3-yl)methyl)furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
N-((5-(p-tolyl)isoxazol-3-yl)methyl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits biological activity, making it useful in the study of biochemical pathways and drug development.
Medicine: Due to its potential therapeutic properties, it is investigated for use in pharmaceuticals.
Industry: The compound is used in the development of agrochemicals and materials science.
作用機序
The mechanism of action of N-((5-(p-tolyl)isoxazol-3-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antimicrobial activities .
類似化合物との比較
Similar Compounds
Isoxazole Derivatives: Compounds like 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles.
Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid derivatives.
Uniqueness
N-((5-(p-tolyl)isoxazol-3-yl)methyl)furan-2-carboxamide is unique due to the combination of the isoxazole and furan rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various fields of research and application.
特性
IUPAC Name |
N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-11-4-6-12(7-5-11)15-9-13(18-21-15)10-17-16(19)14-3-2-8-20-14/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFRFOSWDQBWIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
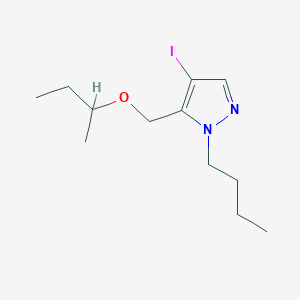
![1-[(3-methylphenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2443610.png)
![5-((3-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2443611.png)
![N-[2-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2443612.png)
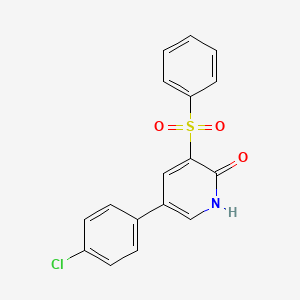
![Methyl 2-[3-cyano-4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]sulfanylbenzoate](/img/structure/B2443614.png)

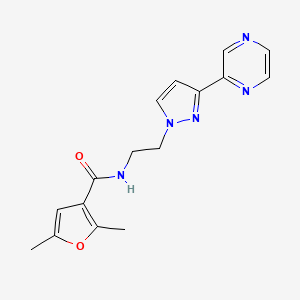
![N-{4-[(Methylamino)methyl]phenyl}acetamide](/img/structure/B2443621.png)
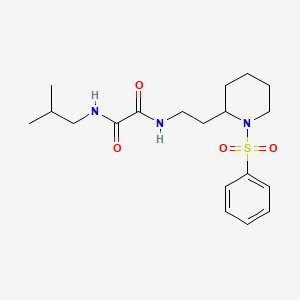
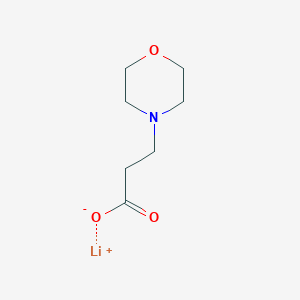
![2-(4-chloro-2-methylphenoxy)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1-propanone](/img/structure/B2443625.png)
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2443626.png)
![7-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2443630.png)
